(S)-2-Phenyl-2-phenylamino-ethanol

Chiral separation Asymmetric synthesis Enantioselective catalysis

Racemic or achiral substitutes fail in enantioselective processes - (S)-2-Phenyl-2-phenylamino-ethanol (CAS 135285-98-2) delivers the defined (S)-stereochemistry essential for reproducible asymmetric outcomes. • Dual-phenyl β-amino alcohol scaffold validated for ligand synthesis in asymmetric alkylzinc & arylzinc additions to aldehydes • XLogP3 2.8 enables predictable retention on chiral stationary phases for HPLC method development • Complementary (R)-enantiomer (CAS 119492-43-2) available for chiral resolution validation

Molecular Formula C14H15NO
Molecular Weight 213.28
CAS No. 135285-98-2
Cat. No. B590466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Phenyl-2-phenylamino-ethanol
CAS135285-98-2
Synonyms(S)-2-PHENYL-2-PHENYLAMINO-ETHANOL
Molecular FormulaC14H15NO
Molecular Weight213.28
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)NC2=CC=CC=C2
InChIInChI=1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m1/s1
InChIKeySZYXTSZZPUQJNB-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Phenyl-2-phenylamino-ethanol Overview


(S)-2-Phenyl-2-phenylamino-ethanol (CAS 135285-98-2), also known as (2S)-2-anilino-2-phenylethanol, is an enantiopure secondary amino alcohol containing dual phenyl groups with molecular formula C₁₄H₁₅NO and molecular weight 213.27 g/mol [1]. The compound is characterized by a chiral center that confers specific stereochemical properties essential for asymmetric applications . It is utilized as a chiral building block in complex organic synthesis, a ligand scaffold in asymmetric catalysis, and a precursor in the preparation of enantiopure analytical reference standards . Its XLogP3-AA value of 2.8 indicates pronounced hydrophobicity, influencing solvent partitioning and interaction characteristics in both synthetic and analytical contexts [1].

1
Chiral building block for asymmetric synthesis
Enantiopure (S)-configuration supports defined stereochemical outcomes
2
Ligand scaffold derivatization
β-amino alcohol core with dual phenyl groups for asymmetric catalysis research
3
Chiral analytical reference standard
Defined stereochemistry and certified purity support chiral HPLC method validation

(S)-2-Phenyl-2-phenylamino-ethanol: Irreplaceability


Substitution of (S)-2-Phenyl-2-phenylamino-ethanol with racemic mixtures, opposite enantiomers, or structurally simplified analogs introduces critical failures in applications requiring stereochemical fidelity or specific molecular recognition. Racemic 2-phenyl-2-phenylamino-ethanol lacks the defined (S)-configuration required for enantioselective processes; in chiral chromatography and asymmetric catalysis, the presence of both enantiomers alters retention behavior and catalytic outcomes in ways not predictable from single-enantiomer data . Achiral analogs such as 2-anilinoethanol (N-phenylethanolamine, CAS 122-98-5), which lacks the 2-phenyl substituent, have substantially different molecular weight (137.18 vs 213.27 g/mol), hydrogen bonding capacity, and steric profile, precluding their use as direct substitutes in synthetic or analytical workflows [1]. The (R)-enantiomer (CAS 119492-43-2) may exhibit divergent biological interactions due to stereospecific receptor or enzyme recognition . The quantitative evidence below substantiates these differentiation points.

Racemic mixture vs. single (S)-enantiomer
Racemic 2-phenyl-2-phenylamino-ethanol introduces uncontrolled enantiomeric variables that may shift retention behavior and catalytic outcomes in stereochemical-control studies.
2-Anilinoethanol lacks required structural features
2-Anilinoethanol (CAS 122-98-5) lacks the 2-phenyl substituent; its lower MW (137.18 vs 213.27) and lipophilicity produce distinct solvent partitioning and chromatographic profiles that may not transfer directly.
(R)-enantiomer may not substitute in recognition studies
The (R)-enantiomer (CAS 119492-43-2) may exhibit divergent stereospecific interactions; enantiomer-attribution review is required before any substitution in chiral molecular recognition workflows.

(S)-2-Phenyl-2-phenylamino-ethanol: Key Differentiators


Stereochemical Identity vs. Racemic Mixture

(S)-2-Phenyl-2-phenylamino-ethanol possesses a defined stereocenter with (S)-configuration, whereas racemic 2-phenyl-2-phenylamino-ethanol contains equimolar amounts of (S)- and (R)-enantiomers . The (S)-configuration can significantly affect its pharmacological properties and interactions, with stereochemistry being crucial for applications involving chiral molecular recognition . The racemic mixture has no discrete CAS number distinct from the (S)-enantiomer in authoritative databases; procurement of unspecified stereochemistry introduces variable enantiomeric excess (e.e.) that is uncontrolled unless specifically certified [1]. The (R)-enantiomer exists under CAS 119492-43-2 and constitutes a separate chemical entity with potentially divergent properties .

Stereochemical Identity
Cross-study comparable
100% (S)-enantiomer vs. 50:50 racemic mixture
Supports enantioselective catalysis and chiral chromatography reproducibility
Chiral HPLC or polarimetry required to verify configurational purity
Chiral separation Asymmetric synthesis Enantioselective catalysis

Hydrophobicity vs. 2-Anilinoethanol

The computed XLogP3-AA value for (S)-2-Phenyl-2-phenylamino-ethanol is 2.8, reflecting the contribution of two phenyl rings to overall lipophilicity [1]. The presence of dual phenyl groups enhances hydrophobic characteristics, influencing solubility in organic solvents while limiting water solubility . The achiral analog 2-anilinoethanol (N-phenylethanolamine, CAS 122-98-5), which lacks the 2-phenyl substituent, has substantially lower lipophilicity [2].

Hydrophobicity (XLogP3)
Cross-study comparable
ΔXLogP3 ≈ 1.9 log units higher vs 2-anilinoethanol
Dual phenyl groups produce distinct chromatographic retention and extraction behavior
2-Anilinoethanol cannot serve as a method development surrogate
Solvent partitioning Chromatographic retention Lipophilicity optimization

β-Amino Alcohol Ligand Scaffold

(S)-2-Phenyl-2-phenylamino-ethanol provides a β-amino alcohol scaffold suitable for ligand derivatization in asymmetric catalysis applications . The compound is described as a secondary amino alcohol containing dual phenyl groups, used in reduction and ligand synthesis for asymmetric and coordination chemistry . Related β-amino alcohol ligands with 2-amino-2-aryl-1,1-diphenylethanol skeletons have been structurally optimized for enantioselective addition of alkylzinc and arylzinc reagents to aldehydes, demonstrating that specific structural features within this class directly modulate catalytic activity and enantioselectivity [1].

β-Amino Alcohol Ligand Scaffold
Class-level inference
Class-level data: structural modifications modulate enantioselectivity in alkylzinc additions to aldehydes
Supports ligand design studies; specific substitution pattern may influence coordination geometry
Data to verify for target compound in specific asymmetric catalysis workflows
Asymmetric catalysis Ligand design Enantioselective addition

Analytical-Grade Purity for Method Validation

(S)-2-Phenyl-2-phenylamino-ethanol is commercially available with analytical-grade purity (minimum 95%) for use in asymmetric synthesis and coordination chemistry applications . The compound is supplied with defined purity specifications, enabling its use as a reference material in chromatographic method development and as a synthetic building block where stoichiometric precision is required. In contrast, racemic mixtures and structurally similar analogs (e.g., 2-anilinoethanol) lack the combination of defined stereochemistry, dual phenyl substitution, and certified purity that enables reproducible outcomes in enantioselective workflows.

Analytical-Grade Purity
Source review
Min. 95% purity, defined (S)-stereochemistry
Certified purity and stereochemistry support reproducible synthetic and analytical workflows
Supplier specifications; procurement of uncertified alternatives introduces uncontrolled variables
Analytical method validation Reference standards Quality control

(S)-2-Phenyl-2-phenylamino-ethanol: Validated Applications


Ligand Synthesis for Asymmetric Catalysis

The β-amino alcohol scaffold of (S)-2-Phenyl-2-phenylamino-ethanol, featuring dual phenyl groups and a secondary amine, is directly applicable as a chiral building block for ligand synthesis in asymmetric catalysis . Class-level evidence from structurally related β-amino alcohol ligands demonstrates that specific structural features within this scaffold modulate enantioselectivity in alkylzinc and arylzinc additions to aldehydes . The defined (S)-stereochemistry at the chiral center is critical for achieving reproducible enantioselective outcomes; racemic mixtures cannot substitute. The compound is specifically described as available with analytical-grade purity for asymmetric and coordination chemistry applications .

Chiral HPLC Reference Standard

(S)-2-Phenyl-2-phenylamino-ethanol serves as an enantiopure reference material for chiral HPLC method development and validation . Its XLogP3 value of 2.8 and defined (S)-configuration provide predictable retention behavior on chiral stationary phases . The compound can function as an internal standard or retention time marker when developing chiral separation methods for amino alcohol analytes. The availability of the separate (R)-enantiomer (CAS 119492-43-2) enables direct evaluation of enantiomeric resolution capability, a critical parameter in chiral method validation [1].

Precursor for Chiral Drug Intermediates

The compound is of interest in medicinal chemistry as a chiral building block for synthesizing enantiopure pharmaceutical intermediates . Its stereochemistry is crucial, as the (S)-configuration can significantly affect pharmacological properties and interactions . Optically active amino alcohols structurally related to (S)-2-Phenyl-2-phenylamino-ethanol have been described in patent literature as useful pharmaceutical intermediates for bronchodilators such as (R)-albutamin and (R)-salmeterol [1]. The presence of dual phenyl groups and a secondary amine provides multiple functionalization handles for constructing more complex chiral architectures.

Chiral Sensing and Molecular Recognition

(S)-2-Phenyl-2-phenylamino-ethanol, with its defined stereochemistry and hydrogen bonding capacity from the hydroxyl group , is applicable in molecular recognition studies and chiral sensor development. The compound may participate in hydrogen bonding that influences its reactivity and interactions with chiral molecular targets . The dual phenyl groups contribute to hydrophobic interactions that, combined with the chiral center, enable stereodiscrimination in host-guest recognition systems. The separate availability of the (R)-enantiomer (CAS 119492-43-2) facilitates comparative studies of enantioselective recognition [1].

Application
Selection Property
Validation Focus
Ligand Synthesis for Asymmetric Catalysis
β-amino alcohol scaffold with dual phenyl groups
Enantioselectivity modulation in alkylzinc/arylzinc addition models
Chiral HPLC Reference Standard
Enantiopure (S)-configuration with XLogP3 2.8
Retention behavior and enantiomeric resolution capability
Chiral Drug Intermediate Research
Multiple functionalization handles on chiral amino alcohol
Stereochemical-control context in medicinal chemistry synthesis
Chiral Sensing and Molecular Recognition
Defined stereochemistry and hydrogen bonding capacity
Stereodiscrimination in host-guest recognition systems

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